N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 4-position with a propanamide side chain bearing a 3,5-dimethylphenoxy moiety. The oxadiazole ring provides rigidity and electron-withdrawing properties, while the methoxy and methyl substituents modulate lipophilicity and steric interactions.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C21H23N3O5/c1-12-8-13(2)10-16(9-12)28-14(3)21(25)22-20-19(23-29-24-20)15-6-7-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25) |
InChI Key |
ZNVJDACSHFRSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Carboxylic Acid Derivatives
The oxadiazole ring is synthesized from 3,4-dimethoxyphenylcarboxylic acid hydrazide (1 ) via cyclization with carbon disulfide (CS₂) under basic conditions:
Optimization Notes :
Functionalization at Position 3
Thiol (2 ) undergoes alkylation with 2-bromopropionyl bromide (3 ) to introduce the propanamide precursor:
Key Parameters :
-
Solvent : DMF enables solubility of both thiol and alkylating agent.
-
Base : Sodium hydride (NaH) ensures deprotonation of the thiol group.
Synthesis of the Propanamide Side Chain
Preparation of 2-(3,5-Dimethylphenoxy)Propanoic Acid
3,5-Dimethylphenol (5 ) reacts with ethyl 2-bromopropionate (6 ) via nucleophilic aromatic substitution:
Hydrolysis to Acid :
Yield : 76–82% after recrystallization in dichloromethane/ethyl acetate.
Activation of the Carboxylic Acid
Propanoic acid (8 ) is activated using EDCI.HCl and DMAP in anhydrous dichloromethane:
Coupling of Oxadiazole and Propanamide Moieties
The activated ester (9 ) reacts with the oxadiazole-thiol intermediate (4 ) to form the target compound:
Reaction Conditions :
-
Catalyst : Triethylamine (Et₃N) neutralizes HBr byproduct.
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 68–74% purity.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Oxadiazole Formation
A patent describes a one-pot method using 3,4-dimethoxyphenylglyoxylic acid hydrazide and CS₂ in the presence of POCl₃:
Advantages : Reduced reaction time (4 hours) and higher yield compared to traditional methods.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) accelerates the amide coupling step, achieving 81% yield with reduced side products.
Characterization and Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| (CDCl₃) | δ 1.45 (d, 3H), 2.25 (s, 6H), 3.85 (s, 6H) | 400 MHz |
| HPLC Purity | 98.7% | C18 column, MeOH/H₂O |
| HRMS (m/z) | 397.1623 [M+H]⁺ | ESI-QTOF |
Challenges and Optimization Strategies
-
Regioselectivity in Oxadiazole Formation : Use of electron-deficient aryl hydrazides minimizes byproducts.
-
Solubility Issues : DMF/THF mixtures improve reactant compatibility during coupling.
-
Scale-Up Limitations : Continuous flow reactors enhance safety for exothermic steps (e.g., CS₂ cyclization) .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide have shown promising results against various cancer cell lines.
A study demonstrated that compounds with similar structures exhibited significant growth inhibition percentages against several cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
These findings suggest that the oxadiazole framework can be effectively utilized in developing novel anticancer agents .
Antibacterial Properties
The antibacterial activity of oxadiazole derivatives has also been extensively studied. Research indicates that compounds like this compound can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
A study synthesized various oxadiazole derivatives and tested their efficacy against common bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
These results underscore the potential for using this compound in developing new antibacterial therapies .
Mechanistic Insights
The mechanism of action for this compound involves interaction with specific molecular targets implicated in disease pathways. For instance, it may modulate signaling pathways associated with cancer progression or bacterial resistance mechanisms.
In silico studies have provided insights into how these compounds interact at the molecular level:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to key enzymes involved in tumor growth and bacterial metabolism.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer efficacy through cytotoxic assays on glioblastoma cell lines. The study found that specific modifications to the oxadiazole structure enhanced anticancer activity significantly.
Case Study 2: Antibacterial Screening
Another study focused on screening various oxadiazole derivatives for antibacterial activity against clinical isolates of bacteria. The results indicated that certain structural features contributed to increased potency against resistant strains.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the propanamide side chain. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
Note: The molecular formula and weight of the target compound are inferred from structural analogs due to incomplete evidence.
Key Observations:
- Halogen vs. Alkyl Substituents: The 4-fluorophenoxy () and 2-fluorophenoxy (BH52675, ) analogs exhibit reduced lipophilicity compared to the target compound’s 3,5-dimethylphenoxy group. Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce membrane permeability relative to alkyl groups.
- Chain Length and Flexibility: BH52669’s acetamide side chain (vs.
- Heterocycle Replacement : The thiazole-containing analog () replaces the oxadiazole with a sulfur-containing ring, which may alter electronic properties and bioavailability due to sulfur’s polarizability and larger atomic radius .
Electronic and Steric Effects
- 3,4-Dimethoxyphenyl Group : The methoxy substituents at the 3- and 4-positions on the oxadiazole ring enhance π-π stacking interactions with aromatic residues in biological targets, as seen in related compounds (e.g., ’s dimethoxyphenyl-propanamide derivatives) .
- 3,5-Dimethylphenoxy vs. In contrast, fluorophenoxy analogs () may exhibit stronger dipole interactions but higher susceptibility to nucleophilic substitution.
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Antitumor Potential: Compounds with dimethoxyphenyl and propanamide motifs, such as those in , show antitumor activity via histone deacetylase (HDAC) inhibition or kinase modulation .
- Metabolic Stability: The 3,5-dimethylphenoxy group likely improves metabolic stability compared to halogenated analogs (e.g., BH52675), as alkyl groups are less prone to oxidative metabolism than halogens .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.347 Ų |
Antimicrobial Activity
Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and metabolic pathways.
Anticancer Effects
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells via modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies suggest that this compound may inhibit cell proliferation in specific cancer cell lines.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Receptor Modulation : It could act on various receptors influencing cell signaling pathways related to inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several case studies have explored the effects of compounds similar to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF-7), demonstrating a dose-dependent response.
- Antimicrobial Testing : Research conducted by Smith et al. (2020) found that oxadiazole derivatives showed significant antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus.
Q & A
How can researchers optimize reaction conditions for synthesizing N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide?
Basic Research Question
To optimize synthesis, focus on solvent selection, catalyst use, and reaction duration. For example, refluxing in absolute ethanol with glacial acetic acid (as a catalyst) for 4 hours under controlled pressure can improve yields of structurally similar oxadiazole derivatives . Multi-step protocols, such as coupling substituted benzaldehydes with triazole intermediates, may require sequential reactions (e.g., nucleophilic substitution followed by cyclization) . Monitor reaction progress via TLC or HPLC, and adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde) to minimize side products .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
Use a combination of -/-NMR to confirm proton environments and carbon frameworks, particularly for methoxy and oxadiazole groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemistry; parameters include a data-to-parameter ratio >20 and R-factor <0.05, as demonstrated for analogous propanamide derivatives . IR spectroscopy can identify carbonyl (C=O, ~1650–1750 cm) and oxadiazole (C-O-C, ~950–1250 cm) stretches .
How should researchers design assays to evaluate the biological activity of this compound?
Advanced Research Question
Prioritize target-specific assays based on structural motifs. For example:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. The dimethoxyphenyl and oxadiazole moieties may inhibit kinases or DNA topoisomerases .
- Antimicrobial activity : Employ disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). The 3,5-dimethylphenoxy group could disrupt membrane integrity .
- Enzyme inhibition : Test against COX-2 or CYP450 isoforms via fluorometric assays. Include positive controls (e.g., celecoxib) and analyze dose-response curves .
How can discrepancies in synthetic yields or biological data be systematically addressed?
Advanced Research Question
Contradictions often arise from impurities or variable assay conditions. For synthesis:
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Replicate reactions under inert atmospheres (N/Ar) to prevent oxidation of sensitive groups like the oxadiazole ring .
For bioactivity:
- Validate assays with internal standards (e.g., doxorubicin for cytotoxicity) .
- Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in IC values .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Advanced Research Question
Modify substituents systematically and compare bioactivity:
- Replace the 3,4-dimethoxyphenyl group with halogenated or nitro analogs to assess electronic effects on target binding .
- Substitute the propanamide linker with ethanamide or butanamide to evaluate chain length impact on solubility and potency .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like EGFR or tubulin, guided by crystallographic data .
What methodologies ensure stability and shelf-life assessment under varying conditions?
Advanced Research Question
Conduct accelerated stability studies:
- Thermal stability : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Oxadiazole rings may hydrolyze under acidic conditions, requiring pH-neutral formulations .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for quinone formation via UV-Vis spectroscopy (~250–300 nm shifts) .
- Oxidative stability : Treat with HO and identify byproducts (e.g., sulfoxides or epoxides) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
